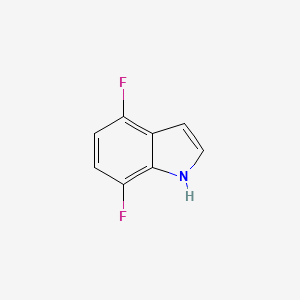

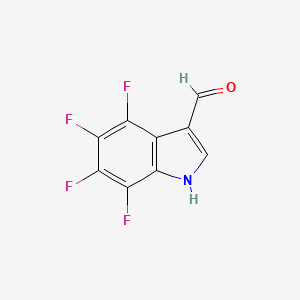

4,7-difluoro-1H-indole

Übersicht

Beschreibung

4,7-difluoro-1H-indole is a chemical compound with the CAS Number: 247564-55-2 . It has a molecular weight of 153.13 .

Synthesis Analysis

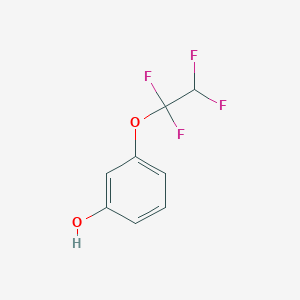

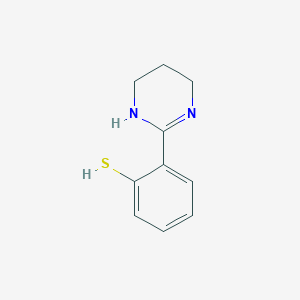

The synthesis of indole derivatives, including 4,7-difluoro-1H-indole, often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A new synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives .Molecular Structure Analysis

The InChI code for 4,7-difluoro-1H-indole is 1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H .Physical And Chemical Properties Analysis

4,7-difluoro-1H-indole is a solid or semi-solid or lump or liquid substance . It should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmacology

4,7-difluoro-1H-indole has potential applications in pharmacology due to the biological activities of indole derivatives. These compounds have been studied for their antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This makes them valuable for the development of new therapeutic agents.

Material Science

In material science, 4,7-difluoro-1H-indole can be used to synthesize various halogenated and oxygenated compounds. These derivatives have applications as natural colorants or exhibit bioactivity with therapeutic potential . The compound’s ability to form diverse structures makes it a versatile building block in this field.

Biochemistry

Indole derivatives, including 4,7-difluoro-1H-indole, play a significant role in biochemistry. They are involved in the synthesis of compounds that exhibit a range of biological activities, which are crucial for treating various disorders in the human body . Their role in the development of cancer treatment options is particularly noteworthy.

Agriculture

In agriculture, indole derivatives are known for their role as plant growth regulators. Indole-3-acetic acid (IAA), a derivative produced by the degradation of tryptophan in plants, is an example of such a hormone. 4,7-difluoro-1H-indole could potentially be used to synthesize novel derivatives with enhanced agricultural benefits .

Environmental Science

The environmental applications of 4,7-difluoro-1H-indole are not directly documented, but its parent group, indole derivatives, have been studied for their antiviral and antimicrobial properties, which could be beneficial in environmental decontamination processes .

Analytical Chemistry

In analytical chemistry, 4,7-difluoro-1H-indole could be used as a standard or reagent due to its well-defined structure and properties. Its derivatives are often used in the development of new analytical methods and techniques .

Chemical Engineering

4,7-difluoro-1H-indole serves as a building block in chemical engineering for synthesizing complex heterocyclic frameworks via cycloaddition reactions. These reactions are atom-economical and align with green chemistry principles, making them environmentally friendly and sustainable .

Medicinal Chemistry

In medicinal chemistry, the indole nucleus, to which 4,7-difluoro-1H-indole belongs, is a key component in many synthetic drug molecules. It binds with high affinity to multiple receptors, aiding in the development of new drugs with diverse biological activities .

Safety and Hazards

The safety information for 4,7-difluoro-1H-indole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

4,7-Difluoro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the 4,7-difluoro-1H-indole molecule may influence its interaction with targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . They can affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that 4,7-difluoro-1h-indole may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDUAQYBARJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381101 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-difluoro-1H-indole | |

CAS RN |

247564-55-2 | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)